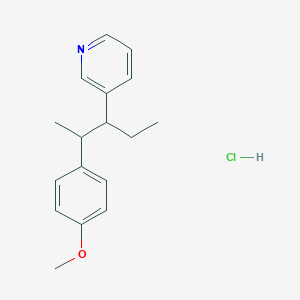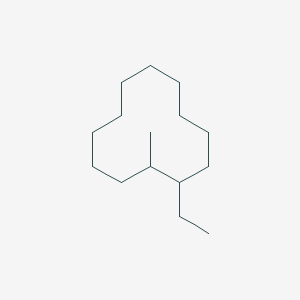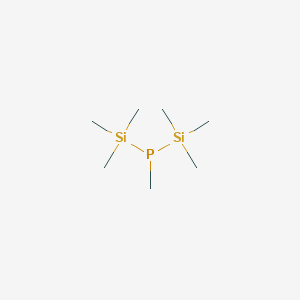
Heptamethyldisilaphosphane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Heptamethyldisilaphosphane is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of silicon and phosphorus atoms within its molecular structure
準備方法
Synthetic Routes and Reaction Conditions: Heptamethyldisilaphosphane can be synthesized through several methods. One common approach involves the reaction of chlorophosphines with organometallic reagents such as Grignard reagents. For example, the interaction of chlorophosphines with Grignard reagents can yield this compound under controlled conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as those employed in laboratory settings. The process is optimized for higher yields and purity, often involving advanced purification techniques to ensure the compound meets industrial standards.
化学反応の分析
Types of Reactions: Heptamethyldisilaphosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: this compound can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like oxygen or peroxides for oxidation, and reducing agents such as hydrogen or metal hydrides for reduction. Substitution reactions often involve halogenating agents or other electrophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction can produce various phosphine derivatives.
科学的研究の応用
Heptamethyldisilaphosphane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organophosphorus compounds and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or in drug delivery systems.
Industry: this compound is utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties
作用機序
The mechanism of action of heptamethyldisilaphosphane involves its interaction with molecular targets and pathways within a given system. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to various biochemical effects, depending on the context and application.
類似化合物との比較
Heptamethyldisilaphosphane can be compared with other similar organophosphorus compounds, such as:
Trimethylphosphine: Known for its use in catalysis and organic synthesis.
Triphenylphosphine: Widely used as a reagent in organic chemistry.
Dimethylphenylphosphine: Utilized in the synthesis of coordination compounds.
Uniqueness: this compound stands out due to its unique combination of silicon and phosphorus atoms, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in specialized applications where other organophosphorus compounds may not be suitable .
特性
CAS番号 |
18339-98-5 |
|---|---|
分子式 |
C7H21PSi2 |
分子量 |
192.39 g/mol |
IUPAC名 |
methyl-bis(trimethylsilyl)phosphane |
InChI |
InChI=1S/C7H21PSi2/c1-8(9(2,3)4)10(5,6)7/h1-7H3 |
InChIキー |
SIRIKYUWKQNSPQ-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)P(C)[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[Bis(2-chloroethyl)amino-(2-hydroxyphenoxy)boranyl]oxyphenol](/img/structure/B14704822.png)
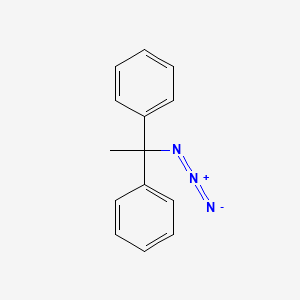
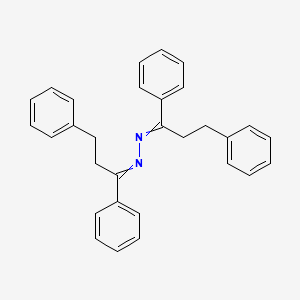
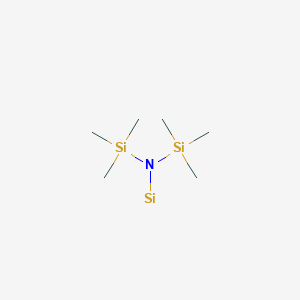

![Trimethyl{3-[(trimethylsilyl)oxy]propyl}silane](/img/structure/B14704853.png)



